Triglycerol stearate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Triglycerol stearate, also known as triglycerol monostearate, is a compound formed by the esterification of glycerol with stearic acid. It is a type of glycerolipid, specifically a triester, where three molecules of glycerol are esterified with one molecule of stearic acid. This compound is commonly used as an emulsifier in food, cosmetics, and pharmaceuticals due to its ability to stabilize mixtures of oil and water.

Preparation Methods

Synthetic Routes and Reaction Conditions: Triglycerol stearate can be synthesized through the esterification of glycerol with stearic acid. The reaction typically involves heating glycerol and stearic acid in the presence of an acidic catalyst, such as sulfuric acid, to promote ester bond formation. The reaction is carried out at elevated temperatures, usually around 150-200°C, to ensure complete esterification.

Industrial Production Methods: In industrial settings, this compound is produced using a similar esterification process but on a larger scale. The process involves mixing glycerol and stearic acid in large reactors, followed by heating and stirring to achieve uniform mixing and reaction. The product is then purified through distillation or crystallization to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions: Triglycerol stearate undergoes several types of chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce glycerol and stearic acid.

Saponification: When treated with a strong base, such as sodium hydroxide, this compound undergoes saponification to form glycerol and sodium stearate (soap).

Oxidation: this compound can be oxidized to produce various oxidation products, including aldehydes, ketones, and carboxylic acids.

Common Reagents and Conditions:

Hydrolysis: Water, acid or base catalyst (e.g., hydrochloric acid or sodium hydroxide), elevated temperature.

Saponification: Sodium hydroxide, water, elevated temperature.

Oxidation: Oxidizing agents (e.g., potassium permanganate, hydrogen peroxide), controlled temperature.

Major Products Formed:

Hydrolysis: Glycerol and stearic acid.

Saponification: Glycerol and sodium stearate.

Oxidation: Various oxidation products, including aldehydes, ketones, and carboxylic acids.

Scientific Research Applications

Triglycerol stearate has a wide range of applications in scientific research, including:

Chemistry: Used as a model compound to study esterification and hydrolysis reactions.

Biology: Employed in the formulation of lipid-based drug delivery systems and as a component in cell culture media.

Medicine: Utilized in the development of controlled-release formulations for pharmaceuticals.

Industry: Widely used as an emulsifier in food products, cosmetics, and personal care items to stabilize mixtures of oil and water.

Mechanism of Action

The mechanism of action of triglycerol stearate primarily involves its ability to reduce surface tension and stabilize emulsions. The compound’s hydrophilic glycerol backbone and hydrophobic stearic acid tail allow it to interact with both water and oil phases, forming a stable interface. This property makes it an effective emulsifier in various applications.

Molecular Targets and Pathways: this compound does not have specific molecular targets or pathways as it functions mainly as an emulsifier. in biological systems, it can interact with lipid membranes and influence membrane fluidity and stability.

Comparison with Similar Compounds

Triglycerol stearate can be compared with other similar compounds, such as:

Glyceryl monostearate: A monoester of glycerol and stearic acid, used as an emulsifier and thickening agent.

Glyceryl distearate: A diester of glycerol and stearic acid, used as an emulsifier and stabilizer.

Triglycerol monolaurate: An ester of glycerol and lauric acid, used as an emulsifier and antimicrobial agent.

Uniqueness: this compound is unique due to its specific combination of glycerol and stearic acid, which provides it with distinct emulsifying properties. Its ability to stabilize emulsions and its compatibility with various formulations make it a valuable compound in multiple industries.

Biological Activity

Triglycerol stearate, a triacylglycerol predominantly composed of stearic acid, has garnered attention for its biological activities, particularly in the context of cancer research and metabolic health. This compound is a derivative of glycerol and fatty acids, and its biological implications are significant in various physiological processes.

Apoptosis Induction in Cancer Cells

Research indicates that this compound can induce apoptosis selectively in cancer cells, particularly breast cancer cells. A study demonstrated that stearate activates protein kinase C (PKC), leading to increased caspase-3 activity, a key player in the apoptotic pathway. The activation of PKC was shown to be crucial for stearate-induced apoptosis, suggesting a potential therapeutic role for dietary stearate in cancer prevention or treatment .

Metabolic Effects

this compound influences metabolic pathways related to fatty acid metabolism. In a study involving metabolic flux analysis, it was found that stearate affects cellular senescence and proliferation in tumor cells. Specifically, stearate inhibited cell proliferation while oleate appeared to reverse the senescent phenotype induced by silencing CPT1C, a key regulator of fatty acid metabolism .

2. Physiological Impacts

Postprandial Lipid Metabolism

The structure of this compound influences postprandial lipaemia, which is critical for understanding cardiovascular health. Research indicates that different structures of triacylglycerols can lead to varying rates of digestion and absorption, potentially affecting risk factors for coronary heart disease (CHD) by influencing thrombotic and atherogenic processes .

Table 1: Summary of Key Studies on this compound

4. Safety and Toxicology

While this compound is generally recognized as safe (GRAS) for human consumption, studies on related compounds like glyceryl stearate indicate that acute toxicity is low when consumed in typical dietary amounts . Long-term studies have shown no significant adverse effects across generations in animal models .

5. Conclusion

This compound exhibits notable biological activity with implications for cancer therapy and metabolic health. Its ability to induce apoptosis in cancer cells through specific signaling pathways highlights its potential as a dietary component with therapeutic benefits. Furthermore, understanding its role in lipid metabolism can inform dietary recommendations aimed at reducing cardiovascular risk.

Properties

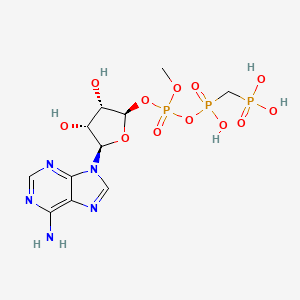

IUPAC Name |

[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]oxy-methoxyphosphoryl]oxy-hydroxyphosphoryl]methylphosphonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N5O12P3/c1-25-31(24,28-30(22,23)4-29(19,20)21)27-11-7(18)6(17)10(26-11)16-3-15-5-8(12)13-2-14-9(5)16/h2-3,6-7,10-11,17-18H,4H2,1H3,(H,22,23)(H2,12,13,14)(H2,19,20,21)/t6-,7+,10-,11-,31?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKXKOCMUOOWGDP-HCWZZVAASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(OC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O)OP(=O)(CP(=O)(O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COP(=O)(O[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O)OP(=O)(CP(=O)(O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N5O12P3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.